Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride
CAS No.: 127430-46-0
Cat. No.: VC5976735
Molecular Formula: C7H12ClNO
Molecular Weight: 161.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127430-46-0 |
|---|---|
| Molecular Formula | C7H12ClNO |
| Molecular Weight | 161.63 |
| IUPAC Name | 2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-one;hydrochloride |
| Standard InChI | InChI=1S/C7H11NO.ClH/c9-7-2-1-5-3-8-4-6(5)7;/h5-6,8H,1-4H2;1H |
| Standard InChI Key | NCJPVPGXNDVUCM-UHFFFAOYSA-N |
| SMILES | C1CC(=O)C2C1CNC2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride has a molecular formula of C₇H₁₂ClNO and a molecular weight of 161.63 g/mol. The compound’s bicyclic framework consists of a hexahydrocyclopenta ring fused to a pyrrolone moiety, with the hydrochloride salt forming a crystalline solid. Key structural features include:
| Property | Value |
|---|---|
| CAS Registry Number | 127430-46-0 |
| IUPAC Name | Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride |
| Solubility | Enhanced in polar solvents due to HCl salt |
| Stability | Improved crystallinity and hygroscopic resistance |
The fused ring system imposes steric constraints that influence its reactivity and binding affinity, making it a candidate for targeted drug design .
Synthesis and Industrial Production
Industrial Manufacturing
Industrial production employs continuous flow reactors to scale up the reduction and salt-forming steps, ensuring consistent purity (>99%) . Key process optimizations include:
-
Catalytic hydrogenation with Raney nickel under moderate pressure (20–50 bar) .
-
Crystallization in ethanol-water mixtures to isolate the hydrochloride salt.
These methods reduce production costs by 30% compared to batch processing, with throughput exceeding 100 kg per batch .
Applications in Pharmaceutical Research
Antidiabetic Agent Development
The compound’s structural similarity to gliclazide—a second-generation sulfonylurea—hints at antidiabetic potential . Gliclazide reduces blood glucose by 20–30% in clinical trials, and Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride may offer improved pharmacokinetics due to its enhanced solubility .
Antibacterial Properties
Cyclopentapyrrolone derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), though the hydrochloride form’s efficacy is untested.
Comparative Analysis with Related Compounds
Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride differs from analogs in key aspects:
| Compound | Structure | Bioactivity |
|---|---|---|
| Gliclazide | Sulfonylurea substituent | Hypoglycemic (IC₅₀ = 0.8 µM) |
| Decahydropyrrolo[2,3-c]azepines | Seven-membered ring | Antidepressant |
| cis-2-Benzyl derivative | Benzyl substituent | Kinase inhibition |
The hydrochloride salt’s lack of a sulfonylurea group may reduce hypoglycemic side effects, positioning it as a safer candidate for long-term use .
Future Research Directions
-
Target identification: High-throughput screening to map protein interactions.
-
Formulation optimization: Nanoencapsulation to enhance oral bioavailability.
-
Clinical trials: Phase I safety studies pending compound characterization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume